molecular formula C17H11ClN4O6 B7550292 [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7550292
M. Wt: 402.7 g/mol
InChI Key: LQBXZAKUPBZOAS-UHFFFAOYSA-N
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Description

[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as CNOCP, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the phthalazine family and has a unique chemical structure that makes it a promising candidate for drug design and development.

Mechanism of Action

The exact mechanism of action of [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. The compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. It also exhibits anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the activity of key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. The compound has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. The compound also exhibits potent biological activity, making it a valuable tool for studying various cellular processes. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One potential area of focus is the development of new derivatives of the compound with enhanced biological activity and reduced toxicity. Another potential area of research is the use of [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate as a fluorescent probe for cellular imaging. Additionally, the compound could be evaluated for its potential use in combination therapy with other drugs for the treatment of bacterial, fungal, and cancerous infections.

Synthesis Methods

The synthesis of [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2-chloro-5-nitroaniline with ethyl 4-oxo-3H-phthalazine-1-carboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various chromatographic techniques. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The compound has also been evaluated for its potential use as a fluorescent probe for cellular imaging.

properties

IUPAC Name

[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O6/c18-12-6-5-9(22(26)27)7-13(12)19-14(23)8-28-17(25)15-10-3-1-2-4-11(10)16(24)21-20-15/h1-7H,8H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBXZAKUPBZOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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